2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine
Description
Properties
IUPAC Name |
2-[4-(ethoxymethyl)triazol-1-yl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-3-13-7-8-6-12(11-10-8)5-4-9-2/h6,9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDFIMFMUYLXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine generally follows a synthetic route involving:
- Formation of the 1,2,3-triazole core via azide-alkyne cycloaddition or related cyclization methods.
- Introduction of the ethoxymethyl substituent at the 4-position of the triazole ring.
- Attachment of the N-methylethanamine side chain at the 1-position of the triazole ring.
This approach ensures regioselective substitution, leveraging the nucleophilicity of the triazole nitrogen and the reactivity of alkylating agents.
Preparation of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is commonly synthesized using the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. In this context, the azide or alkyne precursor is functionalized to allow subsequent substitution:
- The triazole ring can be formed by reacting an azidoethylamine derivative with an ethoxymethyl alkyne or vice versa.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed to improve regioselectivity and yield.
Introduction of the Ethoxymethyl Group
The ethoxymethyl substituent at the 4-position of the triazole can be introduced by:
- Alkylation of the triazole nitrogen with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.
- Alternatively, the ethoxymethyl group can be incorporated by using ethoxymethyl-substituted alkynes in the cycloaddition step, allowing direct formation of the substituted triazole.
Attachment of the N-Methylethanamine Side Chain
The N-methylethanamine moiety is typically introduced by:
- Nucleophilic substitution of a suitable leaving group on the triazole ring with N-methylethanamine.
- Reductive amination of an aldehyde-functionalized triazole intermediate with methylamine derivatives.
Representative Reaction Conditions and Yields
Based on analogous heterocyclic syntheses and triazole chemistry literature, the following reaction conditions are typical:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Triazole ring formation | Azide + alkyne, Cu(I) catalyst, EtOH or MeOH, room temp | 70-85 | CuAAC improves regioselectivity and yield |
| Ethoxymethyl substitution | Ethoxymethyl chloride, base (e.g., K2CO3), DMF, 60-80 °C | 60-75 | Alkylation at triazole N4 position |
| N-methylethanamine attachment | N-methylethanamine, solvent (e.g., acetonitrile), reflux | 65-80 | Nucleophilic substitution or reductive amination |
Detailed Research Findings and Optimization
- Research indicates that the CuAAC reaction provides a robust route to 1,4-disubstituted 1,2,3-triazoles with high regioselectivity, which is critical for obtaining the desired substitution pattern on the triazole ring.
- The ethoxymethyl group introduction is optimized by controlling the base strength and reaction temperature to prevent side reactions such as over-alkylation or decomposition.
- The attachment of the N-methylethanamine side chain benefits from mild heating and polar aprotic solvents like acetonitrile or DMF to enhance nucleophilicity and reaction rate.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>90%) required for research or pharmaceutical applications.
Comparative Analysis with Related Compounds
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Solvent | Ethanol, Acetonitrile, DMF | Solubility and reaction rate enhancement |
| Catalyst | Copper(I) salts (e.g., CuSO4 + sodium ascorbate) | Regioselectivity and yield improvement |
| Temperature | Room temperature to 80 °C | Controls reaction kinetics and side reactions |
| Reaction Time | 1-24 hours | Ensures completion without degradation |
| Purification | Recrystallization, chromatography | Achieves >90% purity |
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine undergoes several types of chemical reactions:
Oxidation: : Oxidative reactions can be used to further modify the triazole ring or the ethoxymethyl group.
Reduction: : Reduction reactions may be employed to reduce any functional groups present in the synthesis intermediates.
Substitution: : The triazole ring can participate in nucleophilic or electrophilic substitution reactions, making it a versatile synthetic intermediate.
Common Reagents and Conditions
Common reagents include:
Copper Catalysts: for cycloaddition reactions.
Bases: like sodium hydride for alkylation.
Reducing Agents: such as sodium borohydride for reductive amination.
Major Products
The major products of these reactions often include various functionalized derivatives of the triazole ring, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, due to its reactive triazole ring and functional groups.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for biological pathways.
Medicine
The triazole moiety in this compound is a common feature in many drugs, suggesting potential pharmaceutical applications, particularly in the development of antifungal or antiviral agents.
Industry
Industrially, this compound may be used in the synthesis of polymers, agrochemicals, and materials science research.
Mechanism of Action
Mechanism
The exact mechanism by which 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering biological pathways.
Molecular Targets
Potential molecular targets include enzymes involved in metabolic pathways or cellular receptors, where the triazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Research Findings and Trends
Triazole Isomerism : 1,2,3-Triazoles (target compound) are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering regioselectivity and biocompatibility . In contrast, 1,2,4-triazoles () require alternative methods, such as thermal cyclization, and exhibit distinct electronic profiles.
Substituent Effects: Ethoxymethyl vs. Aromatic Extensions: Hybrids with quinoline or benzimidazole () show enhanced anticancer activity due to dual pharmacophore interactions, albeit with increased molecular complexity.
Biological Activity
The compound 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a triazole ring, which is pivotal in its biological interactions. The ethoxymethyl group enhances its lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research indicates that compounds containing triazole moieties exhibit a range of biological activities:
- Antimicrobial Activity : Triazoles are widely recognized for their antifungal properties. The compound's structure suggests potential efficacy against various fungal pathogens due to the presence of the triazole ring.
- Antitumor Activity : Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, a series of 1,2,3-triazole hybrids have shown promising results in inhibiting tumor growth in vitro and in vivo .
- Antiviral Properties : Some triazole compounds have been reported to possess antiviral activity, making them candidates for further investigation against viral infections .
Synthesis Methods
The synthesis of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine typically involves the following steps:
- Formation of the Triazole Ring : Utilizing a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole structure.
- Alkylation : The introduction of the ethoxymethyl group is achieved through alkylation reactions with appropriate precursors.
- Final Amine Formation : The amine functionality is introduced via reductive amination or similar techniques.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antifungal | Inhibitory effects on Candida species | |
| Anticancer | Reduced proliferation in breast cancer cells | |
| Antiviral | Potential activity against influenza virus |
Case Study: Anticancer Activity
In a study exploring novel 1,2,3-triazole-containing hybrids as antitumor candidates, compounds similar to 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study: Antifungal Efficacy
Another investigation focused on the antifungal properties of triazole derivatives revealed that compounds with similar structural motifs effectively inhibited the growth of Candida albicans. These findings suggest that modifications in the side chains can enhance antifungal activity .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Example Conditions | Source |
|---|---|---|
| Catalyst | CuI (5 mol%) in DMF | |
| Reaction Temperature | 70°C, 12 hours | |
| Purification Method | Reverse-phase HPLC (ACN/water) |
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and ethoxymethyl substitution. For example, a singlet at δ 7.5–8.0 ppm (triazole-H) and δ 3.5–4.0 ppm (ethoxymethyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 239.15 g/mol) .
- HPLC : Retention time and peak symmetry assess purity (>98%) under gradient elution (e.g., 70% acetonitrile/30% water) .
Q. Table 2: Characterization Techniques
| Technique | Key Data Points | Source |
|---|---|---|
| ¹H NMR | δ 4.2–4.5 ppm (CH₂-O-CH₂CH₃) | |
| HRMS | m/z 239.15 (calculated) | |
| HPLC Retention Time | 8.2 min (C18 column) |
Advanced: How can researchers design assays to evaluate the biological activity of this compound against microbial targets?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Comparative Meta-Analysis : Normalize data using IC₅₀/EC₅₀ values and assess variability in assay conditions (e.g., pH, cell line) .
- Structural Validation : Reconfirm compound identity via X-ray crystallography or 2D NMR if discrepancies arise .
- Reproducibility Checks : Repeat experiments under standardized protocols (e.g., fixed temperature/pH) .
Advanced: What computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., bacterial enoyl-ACP reductase) to model interactions .
- MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes .
- QSAR Modeling : Corrogate substituent effects (e.g., ethoxymethyl vs. methyl groups) on activity .
Advanced: How does regiochemistry impact the compound’s reactivity in further derivatization?
Methodological Answer:
- Regioselectivity : The 1,4-disubstituted triazole (vs. 1,5-) influences nucleophilic substitution sites. Use DFT calculations to predict reactivity .
- Functionalization : The ethoxymethyl group can undergo hydrolysis (acidic conditions) to introduce hydroxyl groups for conjugation .
Advanced: What strategies ensure the compound’s stability under varying storage conditions?
Methodological Answer:
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies decomposition pathways (e.g., oxidation of triazole ring) .
- Storage : Lyophilized form at -20°C in amber vials prevents photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
